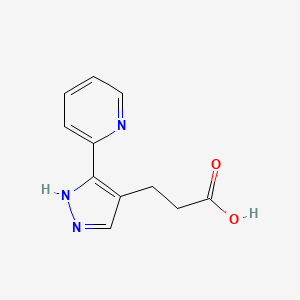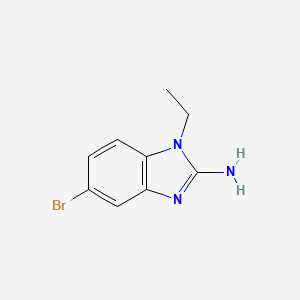
4-クロロ-2-メトキシ-1,3-チアゾール-5-カルバルデヒド
概要
説明
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound . It is a pale yellow to brownish-yellow powder used in various industrial applications.
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is C5H4ClNO2S . The InChI code is 1S/C5H4ClNO2S/c1-9-5-7-4 (6)3 (2-8)10-5/h2H,1H3 .Physical and Chemical Properties Analysis
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a powder with a molecular weight of 177.61 . It has a melting point of 45-50°C .科学的研究の応用
医薬品開発
チアゾール誘導体は、さまざまな薬剤の開発に使用されてきました . 例えば、3-ヒドロキシ-3-(2-クロロ-4-(トリフルオロメチル)チアゾール-5-イル)-2-(2-フェニルチアゾール-4-イル)-アクリロニトリルと所望の酸塩化物を反応させることにより、新規のチアゾールアクリロニトリル誘導体群が製造されました .
抗酸化活性
チアゾール誘導体は、抗酸化活性を示すことがわかっています . これにより、さまざまな疾患に関連する酸化ストレスに対抗する薬剤の開発に役立ちます。
鎮痛活性
一部のチアゾール誘導体は、有意な鎮痛活性を示しています . これは、鎮痛薬の開発における潜在的な用途を示唆しています .
抗炎症活性
チアゾール誘導体は、抗炎症活性も示しています . これは、炎症を伴う疾患の薬剤開発に役立つ可能性があります .
抗菌活性
チアゾール誘導体は、抗菌性を有することがわかっています . これは、新しい抗生物質の開発における潜在的な用途を示唆しています .
抗真菌活性
チアゾール誘導体は、抗真菌活性を示しています . これは、抗真菌薬の開発に役立つ可能性があります .
抗ウイルス活性
チアゾール誘導体は、抗ウイルス活性を示しています . これは、抗ウイルス薬の開発における潜在的な用途を示唆しています .
抗腫瘍または細胞毒性活性
チアゾール誘導体は、抗腫瘍および細胞毒性活性を有することがわかっています . これは、がん治療の開発に役立つ可能性があります .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . More research is required to understand the specific interactions of this compound with its targets .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, and more research is needed in this area .
生化学分析
Biochemical Properties
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in the synthesis of chalcones, which are known for their biological activities . The compound’s aldehyde group is highly reactive, allowing it to participate in nucleophilic addition reactions, which are essential in biochemical pathways.
Cellular Effects
The effects of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of specific genes, thereby affecting cellular processes such as proliferation and apoptosis . Additionally, it has been observed to impact metabolic pathways, altering the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to form covalent bonds with nucleophiles makes it a potent modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been observed to modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s role in the synthesis of heterocyclic compounds underscores its importance in metabolic pathways that involve the formation of complex molecules .
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its localization and accumulation in particular cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methoxy-1,3-thiazole-5-carbaldehyde is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .
特性
IUPAC Name |
4-chloro-2-methoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5-7-4(6)3(2-8)10-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDKPSRVCUZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(S1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Methylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1460795.png)

![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)
![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)
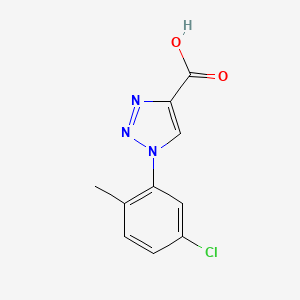
![N-[(2,4,6-trimethylphenyl)methyl]cyclopentanamine](/img/structure/B1460802.png)

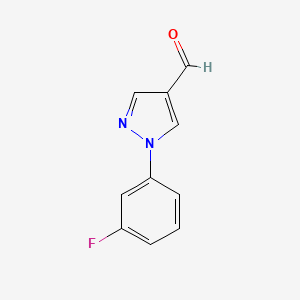
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide](/img/structure/B1460810.png)
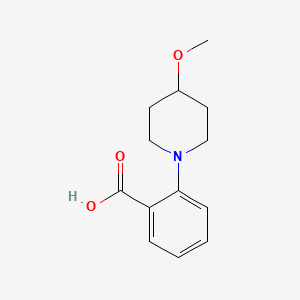
![2-{[1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid](/img/structure/B1460813.png)
![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)
